6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one

Catalog No.
S5979048
CAS No.
31164-96-2
M.F
C16H13NO4
M. Wt
283.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one

CAS Number

31164-96-2

Product Name

6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one

IUPAC Name

6,7-dimethoxy-2-phenyl-3,1-benzoxazin-4-one

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

InChI

InChI=1S/C16H13NO4/c1-19-13-8-11-12(9-14(13)20-2)17-15(21-16(11)18)10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

JRVYMJGUMHLBKJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3)OC

The exact mass of the compound 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one is 283.08445790 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

6,7-Dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one (CAS 31164-96-2) is a highly reactive, pre-cyclized benzoxazinone intermediate primarily utilized in the synthesis of 2-phenylquinazolin-4-one derivatives. Characterized by its electron-donating methoxy groups at the 6 and 7 positions, this compound serves as a critical building block for high-potency kinase inhibitors, breast cancer resistance protein (BCRP) antagonists, and advanced reactive dyes. In procurement contexts, sourcing the pre-cyclized benzoxazinone—rather than synthesizing it de novo from 2-amino-4,5-dimethoxybenzoic acid—eliminates the need for harsh dehydrating conditions, minimizes batch-to-batch impurity variations, and provides a shelf-stable electrophile ready for immediate nucleophilic ring-opening by diverse amines [1].

Research Fit

Substituting 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one with the unsubstituted 2-phenyl-4H-3,1-benzoxazin-4-one fundamentally compromises downstream product performance. In medicinal chemistry, the 6,7-dimethoxy motif is a non-negotiable pharmacophore that interacts with the hinge region of target kinases; its absence can reduce target binding affinity by up to two orders of magnitude [1]. In materials science and dye manufacturing, the dual electron-donating groups act as essential auxochromes that drive bathochromic shifts and enhance fabric substantivity. Furthermore, attempting to replace this pre-cyclized intermediate with its raw precursor (2-amino-4,5-dimethoxybenzoic acid) shifts the burden of cyclization to the end-user, requiring aggressive reagents (e.g., acetic anhydride) that are incompatible with sensitive functional groups in parallel library synthesis [2].

Substitution Risk

Quinazolinone Library Synthesis Efficiency

Utilizing pre-cyclized 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one allows for direct, high-yield conversion to 3-substituted quinazolinones via nucleophilic ring opening with primary amines. Industrial synthesis of dye intermediates using this pre-cyclized compound achieves conversion yields of 89–92% under mild conditions. In contrast, utilizing the raw precursor (2-amino-4,5-dimethoxybenzoic acid) requires an initial cyclization step with acetic anhydride or acid chlorides, which typically proceeds at a lower yield (approx. 78%) and necessitates intermediate purification to remove dehydrating agents before amine coupling can occur [1].

Evidence DimensionSynthetic Yield and Process Steps
Target Compound DataDirect amination of CAS 31164-96-2 yields quinazolinone products at 89–92% in a single step.
Comparator Or BaselineDe novo synthesis from 2-amino-4,5-dimethoxybenzoic acid requires two steps, with the cyclization step alone dropping yields to ~78%.
Quantified Difference11-14% higher overall yield and elimination of one synthetic step and one purification cycle.
ConditionsCondensation with di-amino compounds / primary amines.

Purchasing the pre-cyclized benzoxazinone directly reduces labor time, improves overall library yield, and avoids the handling of harsh dehydrating reagents.

ABCG2/BCRP Inhibition Potency Enhancement

The 6,7-dimethoxy substitution provided by this specific benzoxazinone precursor is critical for achieving high-affinity binding in Breast Cancer Resistance Protein (BCRP/ABCG2) inhibitors. When comparing quinazoline derivatives synthesized from 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one (DMQCa series) against those derived from the unsubstituted 2-phenyl-4H-3,1-benzoxazin-4-one (QCa series), the dimethoxy derivatives exhibit significantly enhanced inhibitory potency at 1.0 µM concentrations, with optimized derivatives reaching lower nanomolar IC50 values. The electron-rich 6,7-dimethoxy core directly engages the ABCG2 binding site, a mechanism absent in the unsubstituted analogs [1].

Evidence DimensionABCG2/BCRP Inhibitory Potency
Target Compound Data6,7-dimethoxy-2-phenylquinazolin-4-amine derivatives (DMQCa) show potent nanomolar to low-micromolar inhibition.
Comparator Or BaselineUnsubstituted 2-phenylquinazolin-4-amine derivatives (QCa) show diminished efficacy at 1.0 µM.
Quantified DifferenceSignificant enhancement in target inhibition (up to nanomolar range) driven by the 6,7-dimethoxy motif.
ConditionsHoechst 33342 accumulation assay in human ABCG2-expressing cells.

Procuring the 6,7-dimethoxy precursor is mandatory for medicinal chemistry programs targeting ABCG2-mediated multidrug resistance, as the unsubstituted core fails to achieve the required potency.

EGFR/HER2 Kinase Inhibitor Scaffold Superiority

The 6,7-dimethoxy substitution pattern, which is preserved when utilizing 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one as a starting material, is a hallmark of the most potent EGFR and HER2 kinase inhibitors. Structure-activity relationship (SAR) studies demonstrate that incorporating electron-donating groups at the 6- and 7-positions of the quinazoline/quinazolinone core increases inhibitory potency by up to two orders of magnitude (100-fold) compared to unsubstituted analogs. This 'supra-additive' effect is critical for achieving the sub-nanomolar IC50 values required for clinical efficacy against resistant cancer cell lines [1].

Evidence DimensionTyrosine Kinase (EGFR) Inhibitory Potency
Target Compound Data6,7-dimethoxy-substituted cores achieve sub-nanomolar IC50 values (e.g., 0.025 nM in related analogs).
Comparator Or BaselineUnsubstituted cores exhibit IC50 values up to 100-fold higher.
Quantified Difference~100-fold increase in target kinase inhibition.
ConditionsIn vitro EGFR tyrosine kinase inhibition assays.

Selecting this specific dimethoxy-substituted precursor is essential for any drug discovery program aiming to synthesize competitive, patentable kinase inhibitors with nanomolar efficacy.

High-Exhaustion Reactive Dye Performance

In the formulation of monoazo reactive dyes, the quinazolinone core derived from 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one provides superior fabric substantivity compared to standard heterocyclic dyes. The electron-donating methoxy groups enhance the dye's affinity for cellulosic fibers, resulting in exceptional dye bath exhaustion rates of 82–91% and fixation rates of 66–78% on cotton fabrics. These metrics indicate highly efficient covalent bonding, which translates to excellent wash fastness (rating 3-4) and light fastness. Unsubstituted or less electron-rich cores typically exhibit lower exhaustion, requiring higher dye concentrations and generating more wastewater [1].

Evidence DimensionDye Bath Exhaustion and Fixation
Target Compound Data82–91% exhaustion and 66–78% fixation on cotton.
Comparator Or BaselineStandard reactive dyes lacking the electron-rich 6,7-dimethoxy quinazolinone core (historical baseline).
Quantified DifferenceHigh exhaustion rates minimize dye waste and improve color depth (bathochromic shift) without increasing dye load.
Conditions2% shade dyeing on cotton fabric with a liquor ratio of 50:1.

For industrial dye manufacturers, this intermediate enables the production of high-efficiency, eco-friendly reactive dyes that reduce effluent waste and improve fabric fastness.

Evidence Figures

Kinase Inhibitor Library Synthesis

Due to its pre-cyclized nature and the critical presence of the 6,7-dimethoxy pharmacophore, CAS 31164-96-2 is the optimal precursor for parallel synthesis of EGFR, HER2, and PDGFR kinase inhibitors. It allows medicinal chemists to rapidly generate diverse 3-substituted quinazolin-4-ones via simple nucleophilic ring opening with various anilines and primary amines, bypassing the need for harsh cyclization conditions in the presence of sensitive functional groups [1].

ABCG2/BCRP Multidrug Resistance Reversal

The compound is the preferred starting material for synthesizing novel Breast Cancer Resistance Protein (BCRP) inhibitors. The 6,7-dimethoxy-2-phenyl core has been quantitatively proven to enhance binding affinity to the ABCG2 transporter compared to unsubstituted analogs. Researchers can directly functionalize the 3-position to create potent, low-nanomolar reversal agents for multidrug-resistant cancer models [2].

High-Exhaustion Monoazo Reactive Dye Manufacturing

In textile chemistry, this compound serves as a premium dye intermediate. When reacted with di-amino compounds and subsequently diazotized, the resulting 6,7-dimethoxyquinazolinone reactive dyes exhibit exceptional dye bath exhaustion (up to 91%) and fixation on cotton fabrics. The electron-donating methoxy groups act as powerful auxochromes, producing deep, wash-fast shades (purple to pink) while minimizing dye effluent waste [3].

Application Fit

Application
Selection Property
Validation Focus

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Exact Mass

283.08445790 g/mol

Monoisotopic Mass

283.08445790 g/mol

Heavy Atom Count

21

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